molecular formula C11H19N3O3 B018357 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 15871-56-4

8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B018357
CAS RN: 15871-56-4
M. Wt: 241.29 g/mol
InChI Key: PRABPDAMBAUXCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions that often include cyclization processes to form the characteristic spiro and triaza structures. For example, a regioisomer of a closely related compound was synthesized and its structure confirmed by X-ray diffraction analysis, highlighting the complex synthetic routes employed to obtain these molecules (Dekaprilevich et al., 1995).

Molecular Structure Analysis

The molecular structure of triazaspirodecane diones is characterized by the presence of a spiro configuration that integrates triaza (nitrogen-containing) rings. This structural motif contributes to the compound's unique chemical properties. The X-ray diffraction analysis of related compounds reveals details about their crystalline structure and bonding patterns, offering insights into their stability and reactivity (Dekaprilevich et al., 1995).

Chemical Reactions and Properties

Triazaspirodecane diones participate in various chemical reactions, reflecting their reactive nature due to the presence of multiple functional groups. These compounds can undergo reactions such as the Castagnoli-Cushman reaction, demonstrating their versatility in synthetic chemistry (Rashevskii et al., 2020).

Scientific Research Applications

High Solubilities of Small Hydrocarbons in Ionic Liquids

Research has shown that certain ionic liquids exhibit significantly higher solubilities for small hydrocarbons compared to other solvents. This property is particularly interesting for applications in gas separation processes and the chemical industry, where the solubility of gases in liquids plays a critical role in the design of efficient separation and purification processes (Liu et al., 2013).

Ant Cuticular Hydrocarbons

The study of cuticular hydrocarbons (CHCs) in ants offers insights into their use for communication and species differentiation. Understanding the diversity and function of these hydrocarbons can contribute to the field of biochemistry and ecology, providing a basis for the development of new biomimetic materials and strategies for pest control (Martin & Drijfhout, 2009).

Novel Brominated Flame Retardants

Research on novel brominated flame retardants (NBFRs) explores their occurrence, environmental fate, and potential risks. This area of study is crucial for developing safer and more environmentally friendly flame retardants for use in consumer goods and industrial applications (Zuiderveen et al., 2020).

Antioxidant Properties of Hydroxycinnamic Acids

The study of hydroxycinnamic acids (HCAs) and their antioxidant properties highlights the importance of structural modifications to enhance their activity. This research is relevant for the development of new antioxidants for food, pharmaceutical, and cosmetic industries, showcasing how chemical structure influences biological activity (Razzaghi-Asl et al., 2013).

Insights of 8-hydroxyquinolines

The medicinal chemistry of 8-hydroxyquinoline derivatives demonstrates their potential as broad-spectrum drug molecules for treating various diseases, including cancer and neurodegenerative disorders. This research area emphasizes the significance of synthetic modification to develop potent pharmacological agents (Gupta et al., 2021).

properties

IUPAC Name

8-hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-9(2)5-11(6-10(3,4)14(9)17)7(15)12-8(16)13-11/h17H,5-6H2,1-4H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRABPDAMBAUXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(N1O)(C)C)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612157
Record name 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS RN

15871-56-4
Record name 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
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8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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